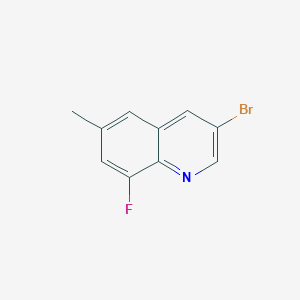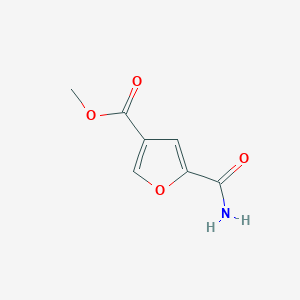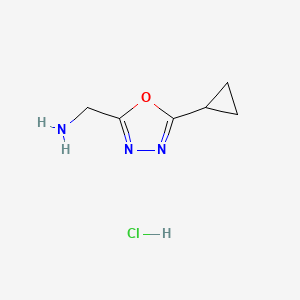
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
説明
The compound “tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate” belongs to the class of organic compounds known as carbamates. These are organic compounds that contain a functional group derived from carbamic acid (NH2COOH). This particular compound has a tert-butyl group attached to the carbamate nitrogen and a 2-ethyl-4-methyl-1,3-thiazol-5-yl group attached to the carbamate oxygen .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate” would consist of a carbamate core, with a tert-butyl group attached to the nitrogen and a 2-ethyl-4-methyl-1,3-thiazol-5-yl group attached to the oxygen. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and carbon dioxide . The reactivity of the thiazole ring in the compound would depend on the specific substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbamates, in general, are polar due to the presence of the carbonyl (C=O) and amine (NH) groups. They can form hydrogen bonds, which can affect their solubility in different solvents .科学的研究の応用
Environmental Behavior and Fate of Ether Compounds
Research into the environmental behavior and fate of ether compounds, such as methyl tert-butyl ether (MTBE), has provided insights into their solubility, mobility, and biodegradation potential in the subsurface environment. MTBE, as a gasoline additive, has been extensively studied due to its significant groundwater contamination potential. These studies have contributed to understanding how such compounds behave in groundwater, including their transport and degradation processes, which could indirectly relate to the scientific applications and environmental implications of similar tert-butyl compounds (Squillace et al., 1997).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and fate of ether compounds, including ethyl tert-butyl ether (ETBE), in soil and groundwater have also been extensively reviewed. These studies identify microorganisms capable of degrading such compounds aerobically and highlight the metabolic pathways involved. Although these studies focus on ETBE, they provide a foundation for understanding the microbial degradation of related tert-butyl compounds and their environmental impact (Thornton et al., 2020).
Application in Synthesis and Industrial Processes
Further, the application of tert-butyl compounds in industrial processes, such as the synthesis of other chemicals, has been reviewed. For example, the catalytic non-enzymatic kinetic resolution of racemic compounds using chiral catalysts is an area of significant interest, indicating the potential utility of tert-butyl compounds in facilitating these reactions. This could suggest avenues for the application of your specified compound in similar synthetic processes (Pellissier, 2011).
特性
IUPAC Name |
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-6-8-12-7(2)9(16-8)13-10(14)15-11(3,4)5/h6H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORJPOEGFGNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



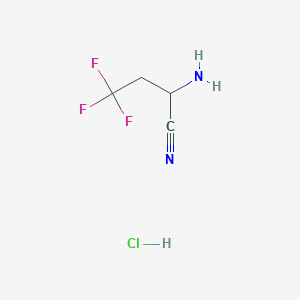

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
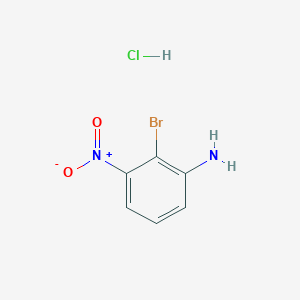


![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)

